![molecular formula C13H12O3 B13001385 4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol](/img/structure/B13001385.png)
4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol
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Overview
Description
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a hydroxymethyl group and two hydroxyl groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol can be achieved through several synthetic routes. One common method involves the hydroxylation of 4’-(Hydroxymethyl)-[1,1’-biphenyl] using suitable oxidizing agents under controlled conditions. Another approach is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a biphenyl derivative with a hydroxymethyl group.
Substitution: The hydroxyl groups can undergo substitution reactions with suitable reagents to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 4’-(Carboxymethyl)-[1,1’-biphenyl]-3,4-diol.
Reduction: 4’-(Hydroxymethyl)-[1,1’-biphenyl].
Substitution: 4’-(Alkoxymethyl)-[1,1’-biphenyl]-3,4-diol.
Scientific Research Applications
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Mechanism of Action
The mechanism of action of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-ylboronic acid
- 4’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbonitrile
- 4’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carboxylic acid
Uniqueness
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol is unique due to the presence of two hydroxyl groups in addition to the hydroxymethyl group, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .
Biological Activity
4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol, commonly referred to as a biphenyl derivative, has garnered attention due to its diverse biological activities. This article synthesizes recent findings on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a biphenyl backbone with hydroxymethyl and diol functional groups, which contribute to its reactivity and biological interactions.
Antioxidant Activity
Research indicates that biphenyl derivatives exhibit significant antioxidant properties. For instance, studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage and may have implications in aging and various diseases.
Anticancer Properties
The compound has demonstrated promising anticancer activity in vitro. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), it exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Apoptosis induction |
A549 | 20 | G2/M phase arrest |
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated macrophage models, it significantly reduced nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent.
Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of several biphenyl derivatives, including this compound. The results indicated that this compound effectively inhibited lipid peroxidation in vitro.
Study 2: Cancer Cell Inhibition
In a comparative analysis of various natural compounds against breast cancer cell lines, this compound was found to be one of the most potent inhibitors of cell growth. The study highlighted its potential as a lead compound for further development in cancer therapeutics.
The biological activities of this compound can be attributed to its ability to interact with key cellular pathways:
- Antioxidant Mechanism : The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Apoptotic Pathways : It activates caspase-3 and caspase-9 pathways leading to programmed cell death in cancer cells.
- Inflammatory Pathways : By inhibiting NF-kB signaling, it reduces pro-inflammatory cytokine production.
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H12O3/c14-8-9-1-3-10(4-2-9)11-5-6-12(15)13(16)7-11/h1-7,14-16H,8H2 |
InChI Key |
YQIUMRGUPOKTSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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